Welcome to the BenchChem Online Store!
molecular formula C9H12N2O B8576720 4-Aminophenyl propionamide

4-Aminophenyl propionamide

Cat. No. B8576720
M. Wt: 164.20 g/mol
InChI Key: YVUJUJYBPUQLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04650810

Procedure details

2-(4-Nitrophenyl)propionamide (5.3 g) in ethanol (250 ml) was hydrogenated over palladium oxide on charcoal (5%, 0.5 g) at atmospheric pressure. The reaction was terminated after 1775 ml of hydrogen had been absorbed and the catalyst was removed by filtration. Removal of the solvent gave the title compound as a white solid (4.5 g), m.p. 120°-122°.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:14])[C:11]([NH2:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]=O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH3:14])[C:11]([NH2:13])=[O:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)N)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was terminated after 1775 ml of hydrogen
CUSTOM
Type
CUSTOM
Details
had been absorbed
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.